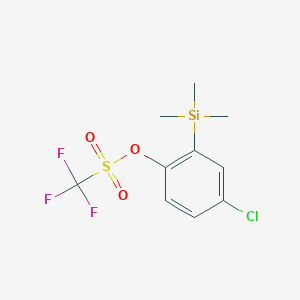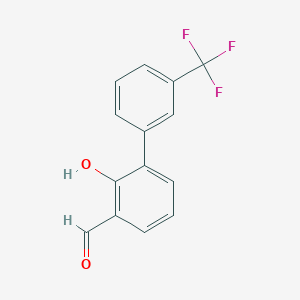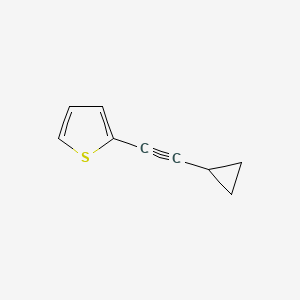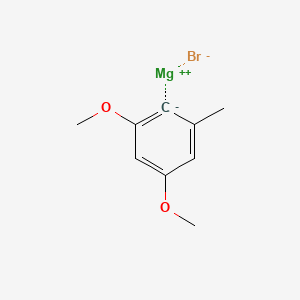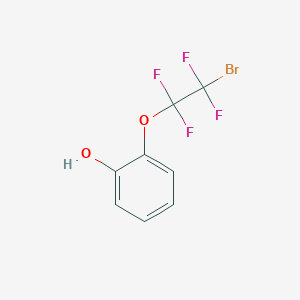
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol
描述
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol, commonly referred to as 2-BTFEP, is an organic compound and a member of the phenol family. It is a colorless, crystalline solid with a sweet, phenolic odor. This compound is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
科学研究应用
2-BTFEP is widely used in scientific research applications due to its unique properties. It is an excellent solvent for chromatography and spectroscopy, and it can be used to separate components of a mixture. It is also used in organic synthesis as a reagent to synthesize a variety of compounds. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
作用机制
The mechanism of action of 2-BTFEP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept an electron pair from a base. This allows the compound to act as a catalyst in the synthesis of various compounds. Additionally, it is believed that the compound can act as a proton donor, allowing it to facilitate the exchange of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BTFEP are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed to be non-irritating to the skin and eyes.
实验室实验的优点和局限性
The advantages of using 2-BTFEP in lab experiments include its low cost, high solubility in organic solvents, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, the compound is non-toxic and non-irritating, making it safe to use in lab experiments. The main limitation of using 2-BTFEP is that it is not very stable and can decompose over time. Additionally, it can be difficult to remove from a reaction mixture, as it is not very soluble in water.
未来方向
The future of 2-BTFEP is promising. The compound has many potential applications, including its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, the compound could be used as a reagent in organic synthesis and chromatography. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, researchers are working on developing more efficient methods for synthesizing 2-BTFEP, as well as more efficient ways to remove the compound from reaction mixtures.
属性
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPXSHJXFCBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


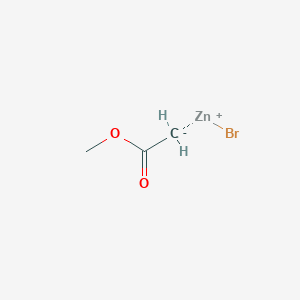
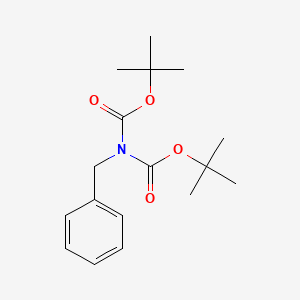
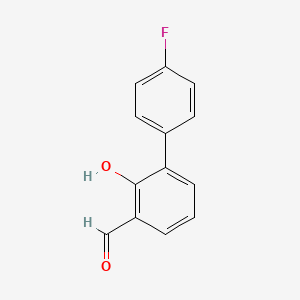
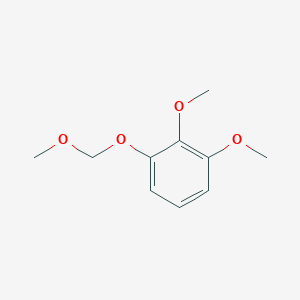


![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
